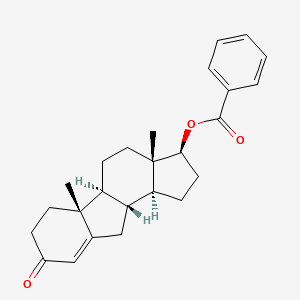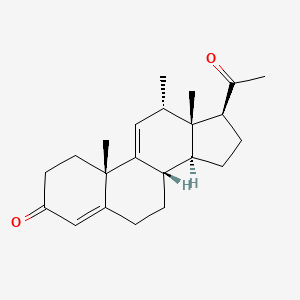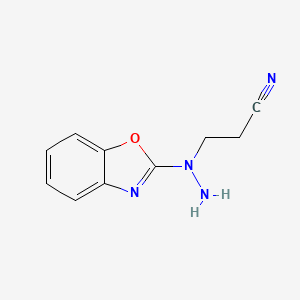
3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile derivatives involves systematic chemical modifications to optimize their biological activity. These modifications have been studied to determine the structural requirements for inhibiting immune complex-induced Arthus reactions, revealing the importance of the electron-rich nature of nitrogen 1' in the hydrazino group for activity. Other modifications have been shown to have a modest effect on activity (Haviv et al., 1988).
Molecular Structure Analysis
The molecular structure of 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile and its derivatives has been elucidated through various spectroscopic techniques, including IR, NMR, and X-ray crystallography. These studies provide insights into the conformational and electronic properties of these molecules, which are crucial for their biological activity and chemical reactivity (Çolak et al., 2010).
Chemical Reactions and Properties
3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile derivatives exhibit a range of chemical reactions, including condensations, cyclizations, and tautomerizations, which are influenced by their structural features. These reactions are pivotal for the synthesis of various heterocyclic compounds with potential pharmacological activities. The chemical properties, such as reactivity towards electrophiles and nucleophiles, are determined by the electron-donating or withdrawing nature of substituents on the benzoxazole ring and the hydrazino group (Afonin et al., 2018).
Aplicaciones Científicas De Investigación
Inhibitors of Immune Complex-Induced Inflammation
3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile derivatives have been studied as inhibitors of immune complex-induced inflammation, particularly in the context of the rat pleural reverse passive Arthus reaction. These studies have shown that these compounds can effectively reduce exudate volume and the accumulation of white blood cells, displaying a pattern of activity similar to hydrocortisone (Haviv et al., 1988) and (Kim et al., 1990).
Quantitative Structure-Activity Relationships (QSAR)
Quantitative structure-activity relationship studies have been conducted on these derivatives. These studies indicate that hydrophilic substituents at specific positions enhance potency, while electron-releasing groups decrease activity. QSAR equations show correlations between different chemical properties and the compounds' efficacy as inhibitors (Kim et al., 1989).
Novel Synthesis and Ring Closure Reactions
Research has explored novel synthesis methods and ring closure reactions involving derivatives of 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile. These processes result in various compounds with potential applications in pharmacology and material science (Kapratwar et al., 2005) and (Kapratwar et al., 2005).
Antibacterial Applications
Some studies have examined the antibacterial activity of benzoxazole derivatives, including 2-hydrazino benzoxazole. This research has led to the development of compounds with specific antibacterial effects, potentially valuable in medical treatments and drug design (Alheety, 2019).
Chemical Reactivity and Heterocyclic Systems
The reactivity of 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile derivatives with various π-acceptors and electron donors has been studied, leading to the formation of new heterocyclic systems. These findings have implications for the development of novel materials and pharmaceutical compounds (Abdel-Rahman & Abdel-Monem, 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[amino(1,3-benzoxazol-2-yl)amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-6-3-7-14(12)10-13-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWPJQHMHFDOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N(CCC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239649 | |
| Record name | 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile | |
CAS RN |
93794-06-0 | |
| Record name | 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093794060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile derivatives are important for inhibiting immune complex-induced inflammation?
A1: Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the structural features influencing the anti-inflammatory activity of these compounds. Research indicates that:
- Hydrophilic substituents at the 5-position of the benzoxazole ring increase potency. [, ]
- Electron-releasing groups at the 5-position decrease activity. []
- Smaller substituents at both the 5-position and the side chain generally lead to more potent compounds. []
- Electron-withdrawing groups at the side chain tend to decrease potency. []
Q2: How do these compounds compare to known anti-inflammatory agents like hydrocortisone and indomethacin in terms of their effects on the inflammatory process?
A2: Studies using the rat pleural reverse passive Arthus reaction model demonstrated that 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile derivatives effectively reduce both exudate volume and white blood cell accumulation. [] This pattern of activity aligns more closely with hydrocortisone, a corticosteroid, than with indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). This suggests that these compounds may operate through a mechanism distinct from the cyclooxygenase (COX) inhibition employed by NSAIDs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



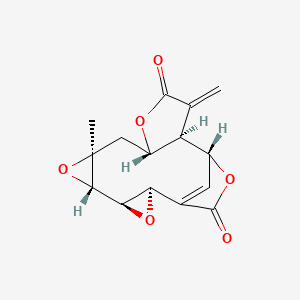
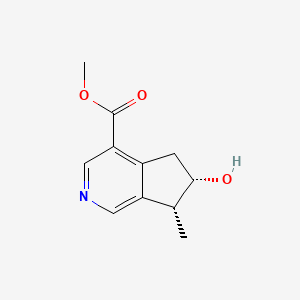



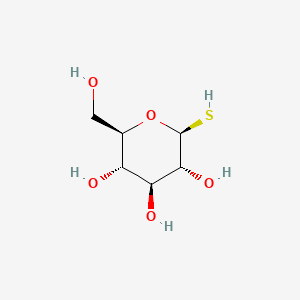
![6-[(Z)-2-(2,5-dimethoxyphenyl)ethenyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1205353.png)
![iron(2+);3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetrakis(carboxymethyl)-3,8-dimethyl-2,7-dihydroporphyrin-21,23-diid-2-yl]propanoic acid](/img/structure/B1205354.png)
![1-[[(5-Hex-1-ynyl-2-furanyl)-oxomethyl]amino]-3-phenylurea](/img/structure/B1205356.png)



